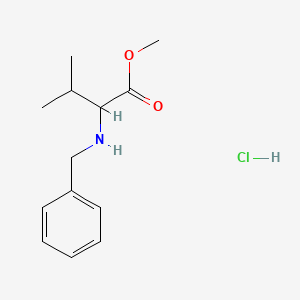

N-Benzyl-D-valine methyl ester HCl

Description

Historical Context of N-Substituted Amino Acid Esters in Chemical Synthesis

The development of N-substituted amino acid esters is intrinsically linked to the history of peptide synthesis. Early chemists faced the challenge of joining amino acids together in a controlled sequence without unintended side reactions. This required the temporary "protection" of the reactive amino group (–NH2) and carboxyl group (–COOH). The use of an N-substituting group, like the benzyl (B1604629) group, emerged as a key strategy. The N-benzyl group is a classic protecting group in organic synthesis, offering stability under a range of conditions while being removable when desired.

Historically, methods for the N-alkylation of amino acids were sought to create derivatives with modified properties. monash.edu The synthesis of N-methyl amino acids, for instance, was extensively studied to understand how this modification affects peptide structure and function. monash.edu These early investigations paved the way for the synthesis of a wide variety of N-substituted amino acids. The development of phase-transfer catalysts and specific reagents like o-nitrobenzenesulfonamides (o-NBS) provided more efficient and cleaner methods for N-alkylation of amino acid esters. monash.edu

The concept of N-substitution evolved from a mere protection strategy to a method for creating entirely new classes of molecules. In 1992, the first "peptoids," or poly-N-substituted glycines, were reported. These are peptide surrogates where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. This shift dramatically increases proteolytic stability and has become a major area of research in medicinal chemistry. The synthesis and use of compounds like N-Benzyl-D-valine methyl ester HCl are a direct legacy of this historical development, combining the principles of amine protection, esterification, and the strategic use of chirality.

Scope and Research Imperatives of the Compound in Modern Chemistry

In modern chemistry, this compound is a versatile intermediate with several key areas of application. Its primary role is as a specialized building block in peptide synthesis and medicinal chemistry. chemimpex.comchemimpex.com Researchers use it to construct peptides and peptidomimetics with enhanced properties. The incorporation of the N-benzyl-D-valine moiety can influence the resulting peptide's conformation, stability, and ability to cross cell membranes. chemimpex.comchemimpex.com

Key Research Applications:

Pharmaceutical Development: The compound is a crucial intermediate in the synthesis of bioactive molecules and pharmaceuticals. chemimpex.com Its unique structure is leveraged to create drugs that can effectively target specific biological pathways, such as enzyme inhibition or receptor binding, where the D-configuration can lead to improved efficacy and selectivity. chemimpex.comchemimpex.com

Biochemical Research: Chemists and biochemists employ this compound to create custom peptides for studying protein-protein interactions and enzyme mechanisms. chemimpex.com By building synthetic peptide substrates or inhibitors containing this unnatural amino acid derivative, researchers can gain insights into cellular processes and identify potential new therapeutic targets. chemimpex.com

Asymmetric Synthesis: Beyond peptides, it serves as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a new chiral center in a stereoselective manner, after which it is removed. The well-defined stereochemistry of this compound makes it suitable for this purpose in the synthesis of complex, enantiomerically pure molecules. chemimpex.com

Materials Science: The compound is also used in the development of novel materials. chemimpex.com Self-assembling peptides containing D-amino acids can form unique nanostructures like hydrogels or fibrils, which have potential applications in tissue engineering, drug delivery, and nanotechnology.

The ongoing research imperative is to continue exploring how the unique structural features of this compound can be used to design next-generation therapeutics, more efficient synthetic pathways, and advanced functional materials. jpt.comchemimpex.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl (2R)-2-(benzylamino)-3-methylbutanoate;hydrochloride | echemi.comachemblock.com |

| Synonyms | Bzl-D-Val-OMe HCl | chemimpex.comguidechem.com |

| Molecular Formula | C₁₃H₁₉NO₂·HCl (or C₁₃H₂₀ClNO₂) | chemimpex.comachemblock.com |

| Molecular Weight | 257.76 g/mol (or 257.8 g/mol ) | chemimpex.comachemblock.com |

| CAS Number | 210917-86-5 or 1821769-12-3 | chemimpex.comachemblock.comchemicalbook.com |

| Appearance | White crystalline powder | chemimpex.comchemimpex.com |

| Melting Point | 164-170 °C | chemimpex.com |

| Optical Rotation | [α]D²⁰ = -17 ± 2º (c=1 in MeOH) | chemimpex.com |

| SMILES | CC(C)C@H=O)NCC1=CC=CC=C1.[H]Cl | achemblock.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-(benzylamino)-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFZNEINMPTYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of N-Benzyl-D-valine Methyl Ester HCl

The synthesis of this compound with high stereochemical fidelity is paramount for its applications in areas such as peptide synthesis and pharmaceutical development. chemimpex.com This section outlines the key synthetic steps, including N-alkylation, esterification, and the optimization of reaction parameters to ensure high enantiomeric purity.

N-Alkylation Strategies for Valine Derivatives

The introduction of a benzyl (B1604629) group onto the nitrogen atom of D-valine or its derivatives is a critical step in the synthesis of the target compound. Various N-alkylation strategies have been developed for amino acids. One common approach involves the direct alkylation of the amino acid ester with a benzyl halide.

Another strategy involves the use of protecting groups to enhance the acidity of the N-H bond, facilitating alkylation under basic conditions. monash.edu For instance, sulfonamides, carbamates, and amides can be employed as protecting groups. monash.edu The use of o-nitrobenzenesulfonyl (o-NBS) as a protecting group has been shown to be effective for the N-alkylation of valine derivatives in solution phase, using potassium carbonate and a phase-transfer catalyst. monash.edu

Reductive amination is another powerful method for N-alkylation. This typically involves the reaction of the amino acid ester with benzaldehyde (B42025) to form a Schiff base (azomethine), which is then reduced to the corresponding N-benzyl amine. A preparative method for the synthesis of chiral azomethines from L-valine methyl ester hydrochloride and substituted benzaldehydes has been reported, which could be adapted for the D-enantiomer. researchgate.netpleiades.online

Esterification Protocols for Amino Acid Precursors

The esterification of the carboxylic acid functionality of D-valine is another key transformation. Several methods are available for this purpose. A common laboratory-scale method involves reacting the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, often under reflux conditions.

Alternative esterification procedures aim to be more efficient and minimize side reactions. For example, the use of thionyl chloride in anhydrous methanol at low temperatures has been reported to achieve high conversion of N-methyl-D-valine to its benzyl ester. Another process utilizes chlorosulphonic acid and an alcohol to esterify amino acids, including valine. google.com Enzymatic methods, such as lipase-catalyzed esterification, offer an environmentally friendly alternative, though they may face challenges in terms of cost and reaction time for industrial-scale production.

Optimization of Reaction Conditions for Enantiomeric Purity

Maintaining the enantiomeric integrity of the chiral center in D-valine throughout the synthesis is of utmost importance. Racemization can occur under harsh reaction conditions, particularly during steps involving the activation of the carboxyl group or under strongly basic conditions.

The choice of reagents and reaction conditions plays a crucial role in preventing racemization. For instance, in peptide synthesis, the use of certain coupling reagents can lead to epimerization. Careful selection of coupling agents and additives can minimize this side reaction.

For the resolution of racemic mixtures, preferential crystallization can be employed. A study on the enantiomeric resolution of the p-toluenesulfonate salt of valine benzyl ester demonstrated that repeated preferential crystallization from 2-propanol, aided by sonication, could significantly enhance the enantiomeric excess. nih.gov

Advanced Derivatization and Functionalization Reactions

This compound can undergo a variety of chemical transformations to generate a diverse range of derivatives. These reactions leverage the reactivity of the secondary amine, the ester functionality, and the benzyl group.

Amidation and Peptide Coupling Reactions

The methyl ester of N-Benzyl-D-valine can be readily converted to amides through reaction with primary or secondary amines. This amidation can be catalyzed by various reagents. For example, 6-halo-2-pyridones have been shown to effectively catalyze the aminolysis of methyl and benzyl esters of amino acids, maintaining high enantiomeric purity. nih.gov Lewis acids, such as those based on titanium or boron, can also facilitate the direct amidation of amino acids. nih.gov Furthermore, niobium pentoxide (Nb2O5) has been identified as a reusable heterogeneous catalyst for the amidation of esters. researchgate.net

In the context of peptide synthesis, N-Benzyl-D-valine methyl ester serves as a valuable building block. chemimpex.com The N-benzyl group can influence the conformational properties of the resulting peptide. monash.edu The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with another amino acid or peptide fragment using standard peptide coupling reagents. Alternatively, direct transformation of benzyl esters into other esters, amides, and anhydrides can be achieved using catalytic ferric(III) chloride. rsc.org

Oxidation and Reduction Pathways

The functional groups within N-Benzyl-D-valine methyl ester offer opportunities for various oxidation and reduction reactions.

Oxidation: The N-benzyl group can be susceptible to oxidation. For instance, the oxidation of some benzylamines can lead to the formation of the corresponding benzoyl derivatives. rsc.org Studies on N-benzyl-4-piperidone curcumin (B1669340) analogs have shown that the N-benzyl derivatives undergo a two-electron irreversible oxidation. nih.gov The secondary amine itself can be oxidized under specific conditions.

Reduction: The ester group can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. The N-benzyl group can be removed via catalytic hydrogenation, a process known as debenzylation. acs.orgacs.org This reaction is often carried out using a palladium catalyst (Pd/C) under a hydrogen atmosphere. acs.org The efficiency of this deprotection can be enhanced by using a mixed catalyst system, such as palladium and niobic acid-on-carbon. acs.org The von Braun reaction, using cyanogen (B1215507) bromide, is another method for the N-demethylation of certain alkaloids, and similar principles could be applied for N-debenzylation. nih.gov

Nucleophilic Substitution Reactions

N-Benzyl-D-valine methyl ester and its precursors are actively involved in nucleophilic substitution reactions, which are fundamental to its synthesis and further derivatization. These reactions can occur at the nitrogen atom, the benzylic carbon, or the ester carbonyl carbon.

The primary synthesis of the N-benzyl bond often involves the N-alkylation of a valine ester. In a related synthesis, L-valine benzyl ester hydrochloride is N-alkylated with 4-bromomethyl-2'-cyanobiphenyl. google.com In this reaction, the nitrogen atom of the valine ester acts as the nucleophile, attacking the electrophilic benzylic carbon of the brominated reagent and displacing the bromide ion. This type of reaction is a cornerstone in the synthesis of more complex molecules where the valine moiety is attached to a benzyl group. google.com

The ester group itself is susceptible to nucleophilic acyl substitution. masterorganicchemistry.com This reaction proceeds through an addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the methoxy (B1213986) group. masterorganicchemistry.com This allows for the conversion of the methyl ester into other functional groups, such as amides or carboxylic acids (via hydrolysis). For instance, N-benzoyl amino esters can be synthesized through a coupling reaction between a benzoic acid derivative and an amino acid methyl ester. scielo.org.mx

Furthermore, the benzylic position is reactive towards substitution. khanacademy.org Depending on the substrate and reaction conditions, substitution at the benzylic carbon can proceed through either an S(_N)1 or S(_N)2 mechanism. khanacademy.org The stability of the potential benzylic carbocation, due to resonance with the benzene (B151609) ring, can favor an S(_N)1 pathway. khanacademy.org

Table 1: Nucleophilic Substitution Reactions Involving N-Benzyl-D-valine methyl ester Scaffolds

| Reaction Type | Nucleophile | Electrophilic Site | Product Type | Significance |

|---|---|---|---|---|

| N-Alkylation | Amino group of Valine Methyl Ester | Benzylic Carbon (e.g., in Benzyl Halide) | N-Benzylated Amino Acid Ester | Core synthesis of the title compound's backbone. google.com |

| Nucleophilic Acyl Substitution | Amines, Hydroxide, Alkoxides | Ester Carbonyl Carbon | Amides, Carboxylic Acids, different Esters | Functional group interconversion for creating derivatives. masterorganicchemistry.com |

| Substitution at Benzylic Carbon | Various Nucleophiles | Benzylic Carbon of the N-Benzyl Group | Modified Benzyl Group Derivatives | Further functionalization of the benzyl moiety. khanacademy.org |

Formation of Metal-Coordination Complexes

The structure of N-Benzyl-D-valine methyl ester contains Lewis basic sites, specifically the nitrogen atom of the secondary amine and the oxygen atoms of the ester group, which can donate electron pairs to metal ions to form coordination complexes. google.com

Research on structurally similar ligands, such as N-ortho-hydroxymethyl benzyl valine (N-OHMBV), has demonstrated a strong capacity for forming stable complexes with various 4d transition metals, including ruthenium (Ru), rhodium (Rh), and palladium (Pd). researchgate.net In these complexes, the ligand coordinates with the metal center through its nitrogen and oxygen donor atoms. researchgate.net This suggests that N-Benzyl-D-valine methyl ester can act as a monodentate or bidentate ligand. As a bidentate ligand, it would likely chelate to a metal ion using the amine nitrogen and the carbonyl oxygen of the ester, forming a stable ring structure that enhances the complex's thermodynamic stability.

The formation of such complexes is significant as metal-based coordination compounds are explored for applications in catalysis and materials science. google.comresearchgate.net The specific stereochemistry of the D-valine backbone can also influence the geometry and properties of the resulting metal complexes. chemimpex.com

Table 2: Potential Metal Coordination with N-Benzyl-D-valine methyl ester

| Potential Metal Ion | Likely Donor Atoms | Potential Coordination Mode | Reference for Analogue Coordination |

|---|---|---|---|

| Palladium (Pd) | Nitrogen, Oxygen | Bidentate (N, O-chelation) | Coordination with N-OHMBV ligand is known. researchgate.net |

| Rhodium (Rh) | Nitrogen, Oxygen | Bidentate (N, O-chelation) | Coordination facilitates catalytic reactions. researchgate.net |

| Ruthenium (Ru) | Nitrogen, Oxygen | Bidentate (N, O-chelation) | Forms complexes with notable biological activities. researchgate.net |

| Platinum (Pt) | Nitrogen, Oxygen | Monodentate or Bidentate | Lewis bases with N/O donors form stable Pt complexes. google.com |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving N-Benzyl-D-valine methyl ester is crucial for controlling reaction outcomes and optimizing synthesis.

The nucleophilic substitution that forms the N-benzyl bond typically occurs at a primary benzylic halide. This reaction can proceed via an S(_N)2 mechanism, involving a backside attack by the amine nucleophile on the benzylic carbon, leading to an inversion of stereochemistry if the carbon were chiral. khanacademy.org However, an S(_N)1 mechanism is also plausible due to the resonance stabilization of the resulting primary benzylic carbocation by the adjacent benzene ring. khanacademy.org The choice between these pathways can be influenced by factors such as the solvent, the nature of the leaving group, and steric hindrance.

For nucleophilic acyl substitution at the ester carbonyl, the mechanism is a well-established two-step addition-elimination process. masterorganicchemistry.com The first step is the nucleophilic attack on the sp²-hybridized carbonyl carbon, forming a negatively charged, sp³-hybridized tetrahedral intermediate. masterorganicchemistry.com The second step involves the reformation of the carbon-oxygen double bond, which is energetically favorable, accompanied by the expulsion of the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. masterorganicchemistry.com

In the formation of metal complexes, the mechanism involves the donation of a lone pair of electrons from the nitrogen or oxygen atoms of the ligand into a vacant d-orbital of the transition metal ion. google.com This forms a coordinate covalent bond. When the ligand is bidentate, two such bonds are formed with the same metal center, resulting in a chelate ring. The kinetics of complex formation can be influenced by the solvent, the nature of the metal ion's other ligands, and the steric bulk of the N-benzyl group.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of N-Benzyl-D-valine methyl ester HCl. Analysis in solvents like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) provides distinct signals for each unique proton and carbon environment.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum provides a proton census of the molecule, confirming the presence of all key structural motifs. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region, around 7.3-7.4 ppm. The benzylic protons (CH₂ adjacent to the nitrogen and the phenyl ring) are expected to show signals as well. The protons of the D-valine residue are highly characteristic. The α-proton (CH attached to both the nitrogen and the carbonyl group) would be observed, along with the β-proton (the CH of the isopropyl group). The two methyl groups of the isopropyl moiety are often diastereotopic, meaning they are chemically non-equivalent and thus may appear as two distinct doublets. The methyl ester group gives rise to a sharp singlet, typically around 3.7 ppm. The presence of the hydrochloride salt results in a broad signal for the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic (C₆H₅) | ~ 7.3 - 7.4 | Multiplet (m) |

| Benzyl (CH₂) | ~ 4.3 | Singlet (s) or Doublet (d) |

| α-CH (Valine) | Variable | Doublet of doublets (dd) or Multiplet (m) |

| β-CH (Valine, Isopropyl) | Variable | Multiplet (m) |

| Isopropyl (CH₃) | Variable | Doublet (d) |

| Methyl Ester (OCH₃) | ~ 3.7 | Singlet (s) |

| Amine (NH) | Variable, Broad | Singlet (s, br) |

Note: Actual chemical shifts and multiplicities can vary based on solvent and concentration.

¹³C NMR Spectral Analysis and Carbon Assignment

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbonyl carbon of the methyl ester is the most deshielded, appearing far downfield, typically above 170 ppm. The aromatic carbons of the benzyl group resonate in the ~127-139 ppm range. The benzylic CH₂ carbon signal is expected around 48-51 ppm, while the α-carbon of the valine unit would also be in this region. The carbons of the isopropyl group and the methyl ester appear in the more upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| Ester Carbonyl (C=O) | > 170 |

| Aromatic (C₆H₅) | ~ 127 - 139 |

| Benzyl (CH₂) | ~ 48 - 51 |

| α-C (Valine) | ~ 55 - 65 |

| β-C (Valine, Isopropyl) | ~ 30 - 35 |

| Isopropyl (CH₃) | ~ 18 - 20 |

| Methyl Ester (OCH₃) | ~ 52 |

Note: These are approximate values and can be influenced by experimental conditions.

Two-Dimensional NMR Techniques (e.g., gCOSY, gHMBCAD, HMQC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

gCOSY (gradient Correlation Spectroscopy): This experiment maps proton-proton couplings through bonds. It would show a clear correlation between the β-proton of the isopropyl group and the two methyl group protons, confirming their connectivity. It would also correlate the α-proton with the β-proton of the valine backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. For instance, it would link the singlet at ~3.7 ppm to the methyl ester carbon at ~52 ppm and the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different parts of the molecule. For example, the protons of the benzyl CH₂ group would show a correlation to the α-carbon of the valine, confirming the N-benzyl linkage. The methyl ester protons would show a correlation to the carbonyl carbon, confirming the ester functionality.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FTIR and Raman are essential for identifying the specific functional groups present in the molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides a distinct fingerprint of its functional groups. A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1730-1750 cm⁻¹. The presence of the ammonium (B1175870) hydrochloride salt (R-NH₂⁺-Cl⁻) would give rise to broad absorption bands in the 2400-3200 cm⁻¹ region, characteristic of N-H stretching vibrations. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would appear just below and above 3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Ammonium Salt) | ~ 2400 - 3200 (Broad) |

| C-H Stretch (Aromatic) | ~ 3030 - 3100 |

| C-H Stretch (Aliphatic) | ~ 2850 - 2960 |

| C=O Stretch (Ester) | ~ 1730 - 1750 (Strong) |

| C=C Stretch (Aromatic Ring) | ~ 1450 - 1600 |

| C-O Stretch (Ester) | ~ 1100 - 1300 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While the polar ester carbonyl group gives a strong signal in the IR, it is often weaker in the Raman spectrum. Conversely, the non-polar C=C bonds of the aromatic ring typically produce strong Raman signals, particularly the characteristic ring-breathing mode around 1000 cm⁻¹. Aliphatic and aromatic C-H stretching vibrations are also readily observed. Specific Raman spectral data for this compound is less commonly published but would be expected to confirm the presence of the key structural features identified by other methods. nih.govchemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., MALDI-TOF, LC-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the structure of this compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for analyzing such compounds.

In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular formula is C₁₃H₁₉NO₂·HCl, with a molecular weight of approximately 257.8 g/mol . chemimpex.com Mass spectrometry would typically detect the protonated molecule [M+H]⁺ of the free base (C₁₃H₁₉NO₂), which has a molecular weight of 221.3 g/mol . chemimpex.com

Tandem mass spectrometry (MS/MS) experiments provide further structural information through controlled fragmentation of the parent ion. The fragmentation pattern is predictable and characteristic of the molecule's structure. Key fragmentation pathways for this compound would involve the cleavage of its most labile bonds.

Expected Fragmentation Data:

| Fragment Ion | Proposed Structure | Nominal m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₃H₂₀NO₂]⁺ | 222 | The protonated parent molecule. |

| 162 | [C₁₃H₂₀NO₂ - COOCH₃]⁺ | 162 | Loss of the methyl ester group. |

| 91 | [C₇H₇]⁺ | 91 | Tropylium ion, characteristic of a benzyl group. |

This data is based on established fragmentation patterns for amino acid esters and related structures. nih.gov

X-ray Diffraction Studies for Solid-State Structure and Stereochemistry (e.g., Single Crystal X-ray Diffraction, Powder X-ray Diffraction)

X-ray diffraction (XRD) techniques are the gold standard for the unambiguous determination of the solid-state structure and absolute stereochemistry of crystalline compounds. While specific X-ray diffraction data for this compound is not widely published, the application of these techniques would provide definitive structural proof.

Single Crystal X-ray Diffraction (SC-XRD) analysis, if a suitable single crystal can be grown, would yield a complete three-dimensional model of the molecule. This model provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the crystal lattice. Crucially, SC-XRD can determine the absolute configuration of the chiral center at the alpha-carbon, confirming it as the 'D' enantiomer.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern. This pattern serves as a "fingerprint" for the specific crystalline form, making it useful for phase identification, purity analysis, and quality control. While it does not provide the atomic-level detail of SC-XRD, it can confirm the crystalline nature of the bulk material. researchgate.net

Information Provided by X-ray Diffraction:

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Single Crystal XRD | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Unambiguously confirms the D-configuration and reveals the exact molecular conformation and intermolecular interactions (e.g., hydrogen bonding) in the solid state. |

| Powder XRD | Crystalline fingerprint, phase purity, lattice parameters. | Verifies the crystallinity of the bulk powder and can be used as a quality control method to ensure batch-to-batch consistency. researchgate.net |

Chiral Purity Determination Methodologies

For a chiral molecule like this compound, confirming its enantiomeric purity is critical, as the biological activity of stereoisomers can differ significantly. chemimpex.comrsc.org Several methods are employed to establish and quantify the enantiomeric excess (e.e.) of the desired D-isomer.

Optical rotation is a fundamental property of chiral molecules that measures the extent to which a substance rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).

For this compound, a specific rotation has been reported as: [α]D20 = -17 ± 2º (c=1 in Methanol) chemimpex.com

The negative sign (-) indicates that it is levorotatory. This value serves as a key specification for identity and quality control. By comparing the measured optical rotation of a sample to the value of the pure enantiomer, the enantiomeric excess can be estimated. Its L-isomer, Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride, exhibits a positive rotation of similar magnitude, highlighting the relationship between stereochemistry and optical activity. qtonics.comchemimpex.com

Physical and Chiral Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO₂·HCl | chemimpex.com |

| Molecular Weight | 257.8 g/mol | chemimpex.com |

| Appearance | White crystalline powder | chemimpex.comchemimpex.com |

| Melting Point | 164-170 °C | chemimpex.com |

| Optical Rotation [α]D20 | -17 ± 2º (c=1, MeOH) | chemimpex.com |

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and accurate technique for separating and quantifying enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.

The separation mechanism often involves the formation of transient, diastereomeric complexes between the analyte and the CSP. sigmaaldrich.com For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly effective. An HPLC analysis of this compound on a suitable chiral column would show two well-resolved peaks for the D- and L-enantiomers. The purity is often confirmed to be ≥ 99% by HPLC. chemimpex.comchemimpex.com By integrating the area of each peak, the enantiomeric excess can be calculated with high precision, allowing for the detection of even trace amounts of the undesired L-enantiomer. rsc.org

Racemization, the conversion of one enantiomer into an equal mixture of both, is a potential risk during the synthesis, purification, or storage of chiral compounds, especially under harsh pH or temperature conditions. Studying the kinetics of racemization is important to define stable operating and storage parameters.

These studies typically involve monitoring the change in chiral purity over time under specific conditions. Time-dependent polarimetry, where the optical rotation of a solution is measured at various time points, is a classic method to track the progress of racemization. Chiral HPLC can also be used to take aliquots from a reaction or storage solution at different intervals and accurately quantify the amount of each enantiomer present. Potential mechanisms for racemization in amino acid derivatives can involve the deprotonation of the alpha-carbon, leading to a planar, achiral enolate intermediate. researchgate.net Understanding these kinetics ensures that the chiral integrity of this compound is maintained throughout its lifecycle.

Applications in Advanced Organic and Medicinal Chemistry

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a defined stereocenter makes N-Benzyl-D-valine methyl ester HCl a significant tool in asymmetric synthesis, where the goal is to create specific three-dimensional structures. Its use as a chiral source is fundamental in producing enantiomerically pure compounds, which is particularly critical in the pharmaceutical industry. chemimpex.comnih.gov

As a chiral building block, N-Benzyl-D-valine methyl ester transfers its inherent chirality to new molecules during a chemical reaction. This process is central to enantioselective transformations, where one enantiomer of a product is preferentially formed. The compound can be used as a starting material for creating other chiral molecules. For instance, derivatives of valine methyl ester hydrochloride are used in the synthesis of chiral azomethines through reactions with substituted benzaldehydes. researchgate.netpleiades.online The D-configuration of the valine derivative dictates the stereochemical outcome of the resulting Schiff base, ensuring stereochemical control in subsequent synthetic steps. Many successful syntheses of homochiral organic compounds begin with an amino acid derivative as the foundational chiral unit. researchgate.net

N-Benzyl-D-valine methyl ester and related structures are employed as chiral auxiliaries or as precursors for the synthesis of chiral ligands. chemimpex.com A chiral auxiliary is a temporary molecular scaffold that directs the stereoselective formation of a new stereocenter, after which it is cleaved from the molecule.

Furthermore, these valine derivatives are integral to designing sophisticated chiral ligands for transition-metal catalysis. For example, modified valine structures can be coordinated with metals like rhodium, palladium, or copper to form complexes that catalyze reactions such as asymmetric hydrogenations or cross-coupling reactions. researchgate.netresearchgate.net The steric and electronic properties of the N-benzyl-D-valine framework create a specific chiral environment around the metal center, enabling high levels of enantioselectivity in the catalytic transformation. Research has shown that even the specific ester group can influence the reactivity and solubility of such complexes. smolecule.com

| Application Area | Role of N-Benzyl-D-valine Derivative | Example Transformation | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Precursor to Chiral Ligand | Metal-catalyzed asymmetric hydrogenation | researchgate.net |

| Chiral Synthesis | Chiral Auxiliary | Stereoselective alkylation | chemimpex.com |

| Functional Molecules | Building Block | Synthesis of Chiral Azomethines | researchgate.netpleiades.online |

| Materials Science | Component of Functional Polymers | Creation of mechanoresponsive catalysts | researchgate.net |

The synthesis of complex natural products and pharmaceuticals often involves numerous steps where maintaining stereochemical integrity is paramount. N-Benzyl-D-valine methyl ester serves as a reliable starting material or intermediate in these lengthy synthetic sequences. nih.gov By incorporating this building block, chemists can ensure that a specific stereocenter in the final complex molecule has the correct D-configuration. This is crucial because the biological activity of complex molecules is often dependent on the precise three-dimensional arrangement of their atoms. For example, derivatives of valine have been utilized in the synthesis of components for complex depsipeptides, where the stereochemistry of each amino acid building block is critical for the final structure and function. core.ac.uk

Utility in Peptide and Peptidomimetic Synthesis

The incorporation of non-natural amino acids like D-valine into peptides is a cornerstone of modern medicinal chemistry. This strategy is used to create peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced therapeutic properties, such as improved stability against enzymatic degradation. chemimpex.com

This compound is a protected form of D-valine, making it suitable for use in stepwise peptide synthesis. chemimpex.com The N-benzyl group protects the amine, while the methyl ester protects the carboxylic acid, allowing for controlled formation of peptide bonds. D-amino acids are introduced into peptide sequences to alter their biological activity, increase their resistance to proteases, or constrain their conformation into a specific bioactive shape. The synthesis of peptide-based drugs often relies on such modified amino acids to develop novel therapeutic agents. chemimpex.com

The stereochemistry of individual amino acid residues is a primary determinant of a peptide's secondary structure (e.g., helices, turns). The introduction of a D-amino acid into a sequence composed of L-amino acids can induce specific structural changes. Research on dehydropeptides has shown that the insertion of a chiral L-Valine methyl ester at the C-terminus of a peptide chain can induce a right-handed helical conformation. beilstein-journals.org Conversely, the incorporation of a D-amino acid like D-valine is a known strategy to stabilize specific β-turns or induce left-handed helical structures, which are conformations not typically favored in peptides made exclusively of L-amino acids.

This conformational control directly impacts the peptide's functionality. The three-dimensional shape of a peptide determines how it interacts with its biological target, such as a receptor or an enzyme. Studies on peptide hormones have demonstrated that replacing an L-amino acid with its D-enantiomer can dramatically alter binding affinity and biological activity. nih.gov Furthermore, even the nature of the C-terminal ester group (e.g., methyl vs. benzyl (B1604629) ester) can influence bioactivity, suggesting that this part of the molecule can have significant steric or electronic interactions within a receptor's binding pocket. nih.gov

| Amino Acid Configuration | Observed Influence on Peptide Structure | Reference |

|---|---|---|

| L-Valine Methyl Ester (C-terminal) | Induces right-handed helical structures in certain sequences. | beilstein-journals.org |

| D-Valine (General) | Promotes the formation of β-turns or left-handed helices. | General Knowledge |

| (Z)-Dehydrophenylalanine | Stabilizes β-turn conformations, even in short peptides. | beilstein-journals.org |

| Dehydroalanine | Favors an inverse γ-turn conformation. | beilstein-journals.org |

Intermediate in the Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate and a fundamental building block in the synthesis of more complex, biologically active molecules. chemimpex.comsmolecule.com Its unique structure, featuring a chiral center, a protected amine, and a protected carboxylic acid, makes it an invaluable precursor in medicinal chemistry for creating novel therapeutic agents. chemimpex.comchemimpex.com

Researchers utilize this compound in the synthesis of peptidomimetics, where the structure of a natural peptide is mimicked to achieve improved pharmacological properties, such as enhanced stability or receptor affinity. The N-benzyl group and the D-valine core can be elaborated upon to construct scaffolds that target specific biological pathways, including those involved in cancer or neurological disorders. chemimpex.com For example, derivatives of valine esters are key intermediates in the synthesis of angiotensin II receptor blockers like Valsartan. google.com While many syntheses specify the L-enantiomer, the underlying synthetic principles of N-alkylation and subsequent transformations demonstrate the role of such valine derivatives as crucial precursors in building complex pharmaceuticals. google.comgoogle.com The compound's utility lies in its ability to introduce specific stereochemistry and a bulky hydrophobic group into a target molecule, which is often essential for achieving the desired biological interactions and therapeutic outcomes. chemimpex.com

In the field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), linker technology is critical for efficacy and safety. nih.govmedchemexpress.com These linkers connect a potent cytotoxic payload to a monoclonal antibody and are often designed to be stable in circulation but cleavable upon internalization into a target cancer cell. medchemexpress.com Dipeptides are frequently used as the cleavable unit within these linkers, as they can be selectively hydrolyzed by lysosomal proteases like cathepsin B. nih.gov

A significant challenge in drug development is ensuring that an active compound can reach its target in the body, a property known as bioavailability. Chemical modification of a lead compound is a primary strategy to improve this. This compound incorporates several structural features that can enhance bioavailability.

The N-benzyl group increases the lipophilicity of the molecule compared to a primary amino acid. chemimpex.com This enhanced lipid solubility can facilitate the passive diffusion of the molecule across cellular membranes, improving absorption. The methyl ester serves as a protecting group for the carboxylic acid, neutralizing its negative charge at physiological pH. This uncharged state is generally more favorable for crossing the lipid bilayers of the gut wall and cell membranes. chemimpex.com Finally, as discussed previously, the D-amino acid core provides resistance to enzymatic degradation in the digestive system and bloodstream, allowing more of the intact drug to circulate and reach its site of action. nih.gov These modifications collectively represent a strategy to transform a polar amino acid into a more drug-like molecule with a greater chance of being orally available and metabolically stable.

Table 1: Bioavailability Enhancement Strategies

| Structural Modification | Physicochemical Effect | Impact on Bioavailability |

|---|---|---|

| D-Amino Acid Core | Stereochemical difference from natural L-amino acids. | Increases resistance to enzymatic degradation by proteases. nih.govnih.gov |

| N-Benzylation | Increases lipophilicity; provides steric bulk. | Enhances membrane permeability and provides metabolic stability. chemimpex.com |

| C-Terminal Methyl Ester | Masks polar carboxyl group, neutralizing charge. | Improves absorption by facilitating passage across lipid membranes. chemimpex.com |

Contributions to Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the efficiency of enzymatic catalysis with traditional organic chemistry. In this field, the interaction between a substrate and an enzyme is paramount. Research has shown that the nature of the ester group on an amino acid monomer can drastically affect its reactivity and even broaden the substrate specificity of the enzyme catalyst. acs.org

A study investigating the polymerization of amino acids using the protease papain found that amino acid benzyl esters were significantly more reactive than their corresponding methyl or ethyl esters. acs.org For instance, the polymerization of Alanine-benzyl ester (Ala-OBzl) was much more efficient than that of Alanine-methyl ester (Ala-OMe). This enhanced reactivity is attributed to the benzyl ester group increasing the substrate's affinity for the enzyme. acs.org

This finding is highly relevant to N-Benzyl-D-valine methyl ester. While this specific compound carries a methyl ester, the principle demonstrates that the choice of protecting group is not merely for isolation but is a critical parameter in biocatalysis. The study showed that the enhanced affinity provided by benzyl esters allowed the enzyme papain to copolymerize alanine (B10760859) and glycine (B1666218) more equally, despite papain having a much lower natural affinity for glycine. acs.org This suggests that using benzyl ester derivatives of amino acids like valine can broaden the utility of enzymes in synthesizing novel peptides and polymers, enabling the creation of materials that would be otherwise difficult to produce. acs.org

Table 2: Effect of Ester Group on Papain-Catalyzed Polymerization

| Monomer | Reactivity in Polymerization | Key Finding |

|---|---|---|

| Alanine-Methyl Ester (Ala-OMe) | Low | Exhibited low reactivity in the enzymatic process. acs.org |

| Alanine-Ethyl Ester (Ala-OEt) | Moderate | More reactive than the methyl ester. acs.org |

| Alanine-Benzyl Ester (Ala-OBzl) | High | Showed the highest reactivity, enhancing substrate affinity for the enzyme. acs.org |

Chemoenzymatic Copolymerization Strategies

The pursuit of sustainable and highly specific polymerization methods has led to the exploration of chemoenzymatic strategies, which leverage the catalytic prowess of enzymes to synthesize complex polymers under mild conditions. In the realm of advanced organic and medicinal chemistry, the use of amino acid derivatives as monomers in such strategies is of particular interest for creating biodegradable and functional poly(ester-amide)s and polypeptides. This compound emerges as a promising, though not yet extensively documented, monomer in this field. Its potential can be inferred from studies on structurally related amino acid esters, particularly those highlighting the advantageous role of the benzyl ester group in enzyme-mediated polymerization.

Chemoenzymatic polymerization, particularly using proteases like papain, offers a green alternative to conventional polymerization techniques. digitellinc.comnih.gov This method typically proceeds in aqueous environments and exploits the inherent substrate specificity of enzymes, which allows for polymerization reactions to occur without the need for protecting reactive side-chain functional groups. nih.govnih.gov The fundamental process involves the enzymatic catalysis of peptide bond formation between amino acid ester monomers. nih.gov The reaction is initiated by the formation of a covalent acyl-enzyme intermediate, followed by aminolysis by another monomer unit to elongate the polymer chain. nih.govacs.org

A significant factor influencing the efficiency of chemoenzymatic polymerization is the nature of the ester group on the amino acid monomer. Research has shown that the choice of the ester can dramatically affect the substrate affinity for the enzyme and, consequently, the rate and success of the polymerization. A key study on the papain-catalyzed polymerization of alanine and glycine demonstrated that the use of a benzyl ester group (OBzl) markedly enhanced the polymerization efficiency compared to methyl, ethyl, and tert-butyl esters. nih.govacs.org This enhancement is attributed to the benzyl group increasing the affinity of the monomer for the enzyme's active site. acs.org

The enhanced affinity allows for effective polymerization even with amino acids that are typically poor substrates for the enzyme or at lower enzyme concentrations. acs.org For instance, while glycine has a much lower affinity for papain than alanine, the use of their benzyl esters allowed for their near-ideal copolymerization, with the resulting polypeptide composition closely matching the monomer feed ratio. acs.org

The following table summarizes the comparative polymerization yields of alanine and glycine with different ester groups, illustrating the significant advantage conferred by the benzyl ester.

| Amino Acid Monomer | Ester Group | Polymerization Yield (%) | Reference |

|---|---|---|---|

| Alanine | Methyl | ~20 | acs.org |

| Alanine | Ethyl | ~30 | acs.org |

| Alanine | Benzyl | ~80 | acs.org |

| Glycine | Methyl | <5 | acs.org |

| Glycine | Ethyl | <5 | acs.org |

| Glycine | Benzyl | ~75 | acs.org |

This table presents approximate yields based on graphical data from the cited source for illustrative purposes.

The successful copolymerization of this compound with other amino acid esters or different monomers could lead to the synthesis of novel poly(ester-amide)s with tailored properties. The incorporation of the bulky and hydrophobic N-benzyl-D-valine unit would be expected to influence the secondary structure, thermal stability, and degradability of the resulting copolymers. acs.org The stereochemistry of the D-valine derivative is also a critical factor, as enzymes like papain exhibit stereospecificity, which could be exploited to create polymers with unique chiral architectures. nih.gov

While direct experimental data on the chemoenzymatic copolymerization of this compound is not yet prevalent in the literature, the foundational principles established with analogous systems provide a strong rationale for its potential in creating advanced, biodegradable polymers for medical and materials science applications.

Investigations into Biochemical Interactions and Mechanisms

Studies on Protein Folding and Stability Mechanisms

The incorporation of D-amino acids, such as D-valine, into peptide chains is a recognized strategy for enhancing protein stability. Peptides and proteins containing D-amino acids are generally more resistant to proteolysis by naturally occurring proteases, which are stereospecific for L-amino acids. This resistance can significantly extend the half-life of therapeutic peptides. While no specific studies on N-Benzyl-D-valine methyl ester HCl's direct influence on protein folding are available, it is plausible that peptides synthesized using this compound as a building block would exhibit enhanced stability against enzymatic degradation.

Illustrative Data on Peptide Stability The following table is a hypothetical representation of data that could be generated from a study comparing the stability of a model peptide synthesized with L-valine versus one synthesized with N-Benzyl-D-valine.

| Peptide Variant | Enzyme | Half-life (hours) | Degradation Rate Constant (k) |

| Model Peptide (L-valine) | Trypsin | 2.5 | 0.277 h⁻¹ |

| Model Peptide (N-Benzyl-D-valine) | Trypsin | > 48 | Not determinable |

| Model Peptide (L-valine) | Chymotrypsin | 4.8 | 0.144 h⁻¹ |

| Model Peptide (N-Benzyl-D-valine) | Chymotrypsin | > 48 | Not determinable |

Enzyme-Substrate Interaction Dynamics and Kinetic Analysis

The this compound molecule could potentially act as a competitive inhibitor for enzymes that recognize L-valine or other branched-chain amino acids as substrates. The D-configuration would likely prevent it from being a substrate for catalysis, but it might still bind to the active site. The N-benzyl group could provide additional binding affinity through hydrophobic interactions within the enzyme's active site or a nearby sub-site.

Furthermore, studies on related compounds have shown that the benzyl (B1604629) ester group of amino acid monomers can enhance substrate affinity and broaden the substrate specificity of enzymes in chemoenzymatic polymerization reactions. This suggests that the N-benzyl and methyl ester moieties could play a significant role in the initial binding events with an enzyme. A kinetic analysis would be necessary to determine the nature of this interaction, including the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Hypothetical Enzyme Inhibition Data This table illustrates the kind of data that would be obtained from a kinetic analysis of an enzyme's interaction with this compound.

| Enzyme | Substrate | Inhibitor | Kₘ (mM) | Vₘₐₓ (µM/min) | Kᵢ (µM) | Inhibition Type |

| Leucine Aminopeptidase | L-leucine-p-nitroanilide | This compound | 0.5 | 120 | 15 | Competitive |

| Alanine (B10760859) Aminotransferase | L-alanine | This compound | 25 | 50 | 75 | Non-competitive |

Receptor Binding Studies and Ligand-Target Interactions

The structural features of this compound make it a candidate for investigation in receptor binding assays. The N-benzyl group, in particular, is a common motif in pharmacologically active compounds and can contribute to binding at various receptor types, including those for neurotransmitters or hormones. The chirality of the valine component could also lead to stereoselective binding to receptors.

For instance, analogs of this compound are used as intermediates in the synthesis of angiotensin II receptor antagonists, such as valsartan. This suggests that the core structure may have some affinity for this class of receptors. Detailed binding studies, such as radioligand binding assays or surface plasmon resonance, would be required to quantify the binding affinity (K_d) and specificity of this compound for various receptors.

Modulation of Biological Pathways

Given its potential to interact with enzymes and receptors, this compound could modulate various biological pathways. If it acts as an enzyme inhibitor, it could disrupt metabolic pathways that rely on that enzyme. For example, inhibition of an amino acid metabolizing enzyme could lead to an accumulation of the substrate and a deficiency in the product, with downstream cellular consequences.

Similarly, if the compound binds to a receptor, it could act as either an agonist or an antagonist, thereby activating or blocking signaling pathways. The N-benzyl group is known to be present in compounds that interact with signaling pathways involved in neurological processes. The specific pathways affected would depend on the binding targets of the compound.

Anion Binding Characteristics and Related Biological Implications

The hydrochloride salt form of N-Benzyl-D-valine methyl ester indicates that the amino group is protonated at physiological pH, giving the molecule a positive charge. This positive charge could facilitate interactions with anionic species, such as phosphate groups on DNA and RNA, or the negatively charged head groups of phospholipids in cell membranes.

The N-benzyl group could further enhance these interactions through π-cation interactions with appropriate anionic partners. Such binding to nucleic acids could have implications for gene expression or replication, while interaction with cell membranes could affect membrane fluidity and the function of membrane-bound proteins. The biological consequences of these potential anion binding characteristics would require further investigation through biophysical and cell-based assays.

Computational Chemistry and Theoretical Investigations of N Benzyl D Valine Methyl Ester Hcl

Computational chemistry and theoretical investigations provide powerful tools for understanding the behavior of molecules like N-Benzyl-D-valine methyl ester HCl at an atomic level. These in silico methods allow researchers to predict molecular properties, simulate interactions with biological targets, and guide the design of new compounds with desired activities, complementing experimental studies.

Emerging Applications and Future Research Directions

Development of Novel Materials with Tailored Properties

The incorporation of chiral units like N-Benzyl-D-valine methyl ester HCl into polymer chains is a promising avenue for creating novel materials with highly specific and tailored properties. While direct research on the use of this compound in polymer synthesis is not extensively documented, the principles of polymer chemistry and materials science suggest its potential utility in several areas.

One of the key areas of exploration is the synthesis of chiral polymers. The defined stereochemistry of this compound can be transferred to a polymer backbone, leading to materials with unique chiroptical properties. Such polymers are of interest for applications in chiral separations, where they can be used as the stationary phase in chromatography to resolve racemic mixtures, a critical process in the pharmaceutical industry. chemimpex.com

Furthermore, the integration of this amino acid derivative into biodegradable polymers could lead to the development of advanced biomaterials. Amino acid-based polymers are being investigated for applications in drug delivery systems, tissue engineering, and absorbable sutures. The presence of the benzyl (B1604629) group in this compound can influence the hydrophobicity and degradation kinetics of the resulting polymer, allowing for the fine-tuning of its properties for specific biomedical applications. chemimpex.com The ester linkage is also susceptible to hydrolysis, which is a key feature for creating biodegradable materials.

Future research in this area will likely focus on the polymerization of this compound or its derivatives to create polymers with well-defined architectures, such as block copolymers or dendrimers. The investigation of the self-assembly behavior of these polymers could lead to the formation of ordered nanostructures with potential applications in nanotechnology and materials science.

Advanced Catalysis in Organic Reactions

In the field of asymmetric catalysis, where the selective synthesis of a single enantiomer of a chiral molecule is the goal, chiral ligands play a pivotal role. This compound, with its inherent chirality, is a potential candidate for development into a chiral ligand for transition metal-catalyzed reactions. chemimpex.com The nitrogen atom of the amino group and the oxygen atom of the ester carbonyl group can act as coordination sites for a metal center.

The general approach involves the modification of the this compound structure to create a bidentate or multidentate ligand. This can be achieved by, for example, converting the methyl ester to another functional group that can coordinate to a metal. The resulting metal complex, containing the chiral ligand derived from this compound, could then be used as a catalyst in a variety of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and oxidations.

A review of N-ortho-hydroxymethyl benzyl valine and its 4d metal complexes highlights the ability of similar valine derivatives to coordinate with transition metals like ruthenium, rhodium, and palladium, forming complexes with notable biological and catalytic activities. researchgate.netjacsdirectory.com This suggests that this compound could serve as a precursor to similar catalytically active complexes. The steric bulk of the isopropyl group of the valine and the benzyl group can create a specific chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

Future research is expected to explore the synthesis of novel chiral ligands from this compound and the evaluation of their corresponding metal complexes in a wide range of asymmetric catalytic reactions. The aim would be to develop highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries.

| Catalyst System Component | Potential Role | Desired Outcome |

| This compound | Chiral Ligand Precursor | High enantioselectivity in asymmetric reactions |

| Transition Metal (e.g., Pd, Rh, Ru) | Catalytic Center | High turnover number and frequency |

| Substrate | Reactant Molecule | Conversion to a specific chiral product |

Research in Optoelectronic Applications

The field of optoelectronics, which involves the study and application of electronic devices that source, detect, and control light, is increasingly looking towards organic and bio-organic materials. Peptide-based materials, in particular, are gaining attention due to their potential for self-assembly into well-ordered nanostructures with interesting electronic and luminous properties. rsc.orgresearchgate.netnih.gov

While there is no direct research detailing the use of this compound in optoelectronic devices, its nature as a peptide building block suggests its potential inclusion in such materials. Short peptides containing this D-amino acid derivative could be synthesized and their self-assembly into nanofibers, nanotubes, or thin films could be investigated. The aromatic benzyl group could contribute to the electronic properties of the resulting material through π-π stacking interactions.

The incorporation of such chiral peptide-based materials into devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) is an area of active research. rsc.org The chirality of the material could influence the polarization of emitted or absorbed light, leading to novel device functionalities. Furthermore, the ability to tune the electronic properties of peptide-based materials through the choice of amino acid sequence makes them attractive for creating a new generation of "green" and biocompatible electronic materials. nih.gov

Future research will likely involve the synthesis and characterization of oligopeptides containing this compound and the investigation of their photophysical and electronic properties. The goal would be to understand how the specific structure of this amino acid derivative influences the self-assembly and optoelectronic performance of these materials.

Integration in Biosensor Design and Electrochemical Studies

The development of sensitive and selective biosensors is a critical area of research with applications in medical diagnostics, environmental monitoring, and food safety. Chiral recognition is a key aspect of many biological processes, and the development of biosensors capable of distinguishing between enantiomers is of great importance.

Electrochemical biosensors based on chiral materials have shown promise for the enantioselective recognition of various molecules, including amino acids. nih.govnih.govrsc.org this compound, being a chiral molecule, can be used as a chiral selector in the fabrication of such sensors. It could be immobilized on the surface of an electrode, creating a chiral interface that interacts differently with the enantiomers of a target analyte.

For instance, a sensor for a specific amino acid could be developed where the chiral surface based on this compound would exhibit a stronger binding affinity for one enantiomer over the other. This differential binding could be detected as a change in the electrochemical signal, such as a change in current or potential. The sensitivity and selectivity of such a sensor would depend on the specific interactions (e.g., hydrogen bonding, hydrophobic interactions, steric hindrance) between the immobilized this compound and the analyte.

Research in this area could involve the development of various immobilization strategies for this compound on different electrode materials (e.g., gold, carbon nanotubes, graphene). The performance of these chiral sensors would then be evaluated for the detection of a range of chiral molecules.

| Sensor Component | Function | Example |

| Electrode | Transducer | Glassy Carbon Electrode |

| Chiral Selector | Enantiomeric Recognition | This compound |

| Analyte | Target Molecule | Racemic mixture of an amino acid |

| Detection Method | Signal Measurement | Cyclic Voltammetry, Differential Pulse Voltammetry |

Exploration in Agrochemical Research

The agrochemical industry is continuously searching for new, more effective, and environmentally benign pesticides. Many modern agrochemicals are chiral molecules, and often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even have undesirable effects. nih.gov Therefore, the synthesis of single-enantiomer agrochemicals is a key goal.

Chiral amino acids and their derivatives are valuable starting materials, or "chiral synthons," for the synthesis of complex chiral molecules, including pesticides. researchgate.net While there are no specific reports on the use of this compound in the synthesis of commercial agrochemicals, its structural features make it a plausible candidate for such applications.

The chiral center of the D-valine moiety can be incorporated into the final pesticide structure, imparting the desired stereochemistry. The benzyl and methyl ester groups can be chemically modified or removed during the synthetic sequence. For example, the synthesis of chiral azomethines from L-valine methyl ester hydrochloride has been reported as a route to chiral building blocks. researchgate.netpleiades.online A similar strategy could be employed with the D-enantiomer.

Future research in this domain could explore the use of this compound as a starting material for the synthesis of novel chiral herbicides, insecticides, or fungicides. This would involve designing synthetic routes that leverage the chirality of the valine backbone to create new active ingredients with improved efficacy and a better environmental profile. The development of catalytic asymmetric syntheses for agrochemical intermediates is an active area of research where derivatives of this compound could find application. nih.gov

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-Benzyl-D-valine methyl ester HCl, and how are they validated experimentally?

Q. How do the solubility and stability of this compound influence its handling in biological assays?

The hydrochloride salt form enhances water solubility (up to 50 mg/mL in PBS) and stability under refrigeration (2–8°C). Key considerations:

- pH sensitivity : Stability decreases above pH 7.0 due to ester hydrolysis .

- Storage : Lyophilized powder stored at -20°C retains activity for >12 months . For biological assays, reconstitute in cold, buffered solutions (pH 4.0–6.0) to minimize degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic interactions of this compound?

Q. What computational and experimental strategies are effective for studying the chiral recognition of this compound in asymmetric catalysis?

The compound’s D-configuration makes it a chiral auxiliary in asymmetric synthesis. Strategies include:

- Molecular docking : Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphates) to predict enantioselectivity .

- Circular Dichroism (CD) : Confirm chiral integrity post-reaction by comparing CD spectra with pure enantiomers .

- Kinetic resolution : Use immobilized lipases to separate enantiomers during ester hydrolysis .

Q. How does the benzyl group in this compound influence its pharmacokinetic profile compared to non-benzylated analogs?

The benzyl group enhances lipophilicity (logP = 2.1), improving membrane permeability but reducing metabolic stability. Comparative studies show:

- Plasma half-life : 3.2 hours (benzylated) vs. 1.5 hours (methyl analog) in rodent models .

- CYP450 metabolism : Benzyl group increases susceptibility to oxidative degradation (CYP3A4-mediated) . Methodological note : Use radiolabeled analogs (³H or ¹⁴C) to track biodistribution and metabolite formation in vivo .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., enzyme inhibition vs. activation), validate via orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

- Chiral Purity : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with polar organic mobile phases to resolve enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.